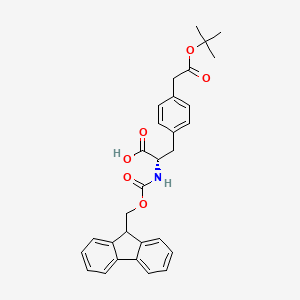
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C30H31NO6 and its molecular weight is 501.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound that has garnered attention in medicinal chemistry and peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis, allowing for selective reactions while safeguarding the amino functional group. The compound's structure also includes a tert-butoxy moiety and an oxoethyl substituent, which may influence its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C29H31NO5, with a molecular weight of approximately 473.56 g/mol. The presence of the Fmoc group is crucial for its application in synthesizing biologically active peptides.
| Property | Value |
|---|---|
| Molecular Formula | C29H31NO5 |
| Molecular Weight | 473.56 g/mol |
| CAS Number | 1309873-74-2 |
| Structure | Structure |
Biological Activity
Research into the biological activity of this compound has highlighted several potential pharmacological properties:
- Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties. For example, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in these compounds has been linked to enhanced antimicrobial effects .
- Anticancer Potential : Fluorenone derivatives are known to possess anticancer properties, acting as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and transcription. Certain modifications in the side chains of these compounds have been associated with increased antiproliferative activity .
- Enzyme Inhibition : The structural features of this compound may facilitate interactions with biological targets, potentially leading to enzyme inhibition or activation. Studies on related compounds suggest that the fluorenyl group can enhance binding affinity to target proteins .
Case Studies
Several studies have investigated the biological implications of fluorenone derivatives:
- Study on Antimicrobial Resistance : A recent study synthesized new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives and tested their efficacy against various bacterial strains. Results indicated that specific structural modifications could significantly enhance antimicrobial activity, suggesting potential applications in combating resistant strains .
- Antiproliferative Activity : Another study focused on 2,7-diamidofluorenones and their ability to inhibit cancer cell proliferation. It was found that introducing linear alkyl groups improved activity compared to branched groups, indicating that structural optimization is key for enhancing bioactivity .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-27(32)17-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRYGUUIUHNLH-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














